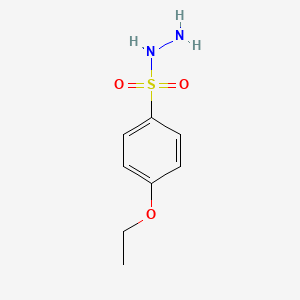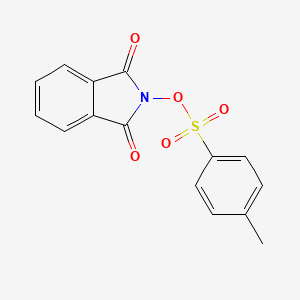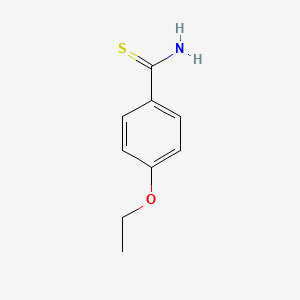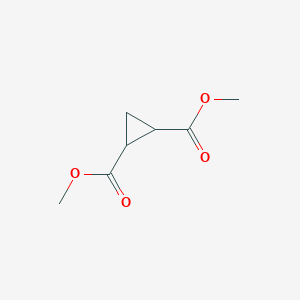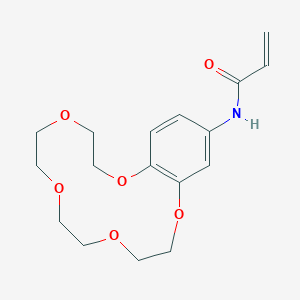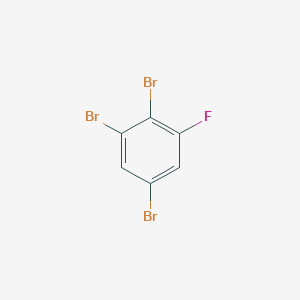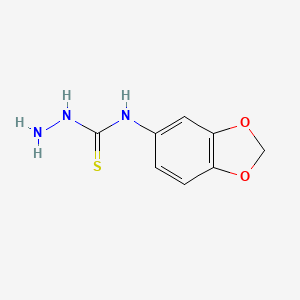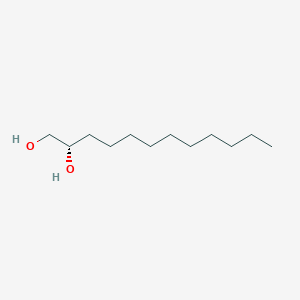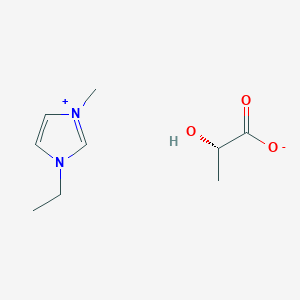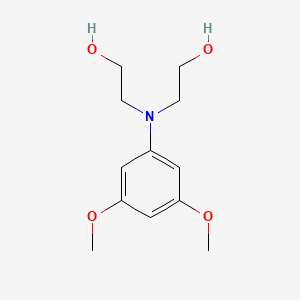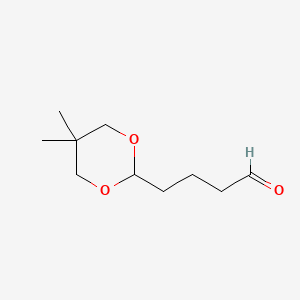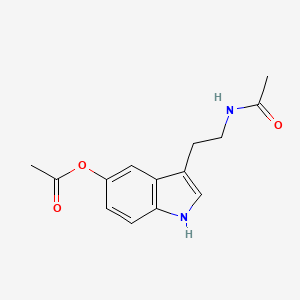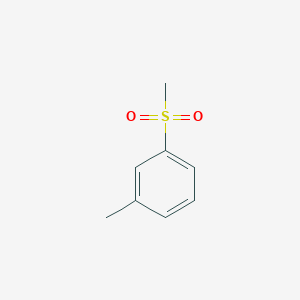
1-Methyl-3-(methylsulfonyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Methyl-3-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Safety and Hazards
1-Methyl-3-(methylsulfonyl)benzene is irritating and may cause irritation to the skin and eyes . Personal protective measures such as wearing gloves, goggles, and protective clothing should be taken during operation . If contact with the compound occurs, it should be rinsed immediately with clean water and medical treatment should be sought . Additionally, it should be stored away from oxidizers and strong acids to avoid dangerous reactions .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 1-Methyl-3-(methylsulfonyl)benzene may also interact with various biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Análisis Bioquímico
Biochemical Properties
1-Methyl-3-(methylsulfonyl)benzene plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. This interaction leads to the formation of sulfone derivatives, which are crucial intermediates in the metabolism of various xenobiotics . Additionally, this compound can act as a substrate for sulfonation reactions catalyzed by sulfotransferases, leading to the formation of sulfonate esters .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism . For instance, this compound can induce the expression of detoxifying enzymes such as glutathione S-transferases, which play a role in cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes to form sulfone derivatives, which are further metabolized by conjugation reactions such as sulfonation and glucuronidation . These metabolic pathways help in the detoxification and excretion of the compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, the compound may undergo phosphorylation or acetylation, which can affect its interaction with other biomolecules and its overall cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonation of toluene derivatives. The process typically includes the following steps:
Sulfonation: Toluene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.
Methylation: The resulting sulfonyl derivative is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylsulfonyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with the sulfonyl group in the para position.
1-Methyl-2-(methylsulfonyl)benzene: Similar structure but with the sulfonyl group in the ortho position.
Methyl phenyl sulfone: Lacks the methyl group on the benzene ring.
Uniqueness: 1-Methyl-3-(methylsulfonyl)benzene is unique due to the specific positioning of the methylsulfonyl group, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts.
Propiedades
IUPAC Name |
1-methyl-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMIABYHBVAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374983 | |
| Record name | 1-methyl-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-06-3 | |
| Record name | 1-methyl-3-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


